Cas no 42933-19-7 (4-(Methoxycarbonyl)furan-2-carboxylic acid)

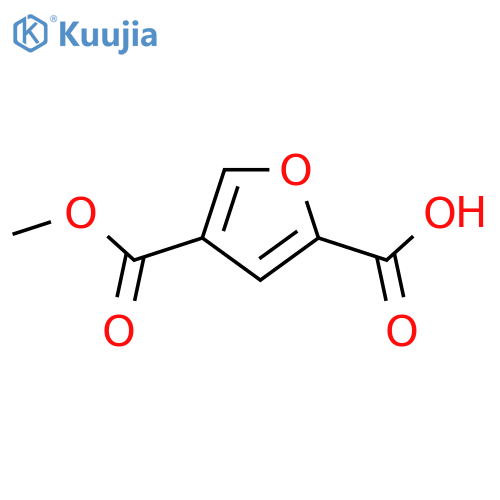

42933-19-7 structure

商品名:4-(Methoxycarbonyl)furan-2-carboxylic acid

4-(Methoxycarbonyl)furan-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(methoxycarbonyl)furan-2-carboxylic acid

- 4-methoxycarbonylfuran-2-carboxylic acid

- AT20021

- Z1675167179

- 42933-19-7

- 4-(methoxycarbonyl)furan-2-carboxylicacid

- AKOS026728338

- MFCD20640617

- EN300-135470

- Z1262517523

- 4-(Methoxycarbonyl)furan-2-carboxylic acid

-

- インチ: 1S/C7H6O5/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H,8,9)

- InChIKey: PZYXXQCGMMNAFE-UHFFFAOYSA-N

- ほほえんだ: O1C=C(C(=O)OC)C=C1C(=O)O

計算された属性

- せいみつぶんしりょう: 170.02152329g/mol

- どういたいしつりょう: 170.02152329g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.7

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 327.5±27.0 °C at 760 mmHg

- フラッシュポイント: 151.9±23.7 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

4-(Methoxycarbonyl)furan-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(Methoxycarbonyl)furan-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-135470-2.5g |

4-(methoxycarbonyl)furan-2-carboxylic acid |

42933-19-7 | 95.0% | 2.5g |

$838.0 | 2025-03-21 | |

| Enamine | EN300-135470-0.1g |

4-(methoxycarbonyl)furan-2-carboxylic acid |

42933-19-7 | 95.0% | 0.1g |

$149.0 | 2025-03-21 | |

| Enamine | EN300-135470-0.05g |

4-(methoxycarbonyl)furan-2-carboxylic acid |

42933-19-7 | 95.0% | 0.05g |

$100.0 | 2025-03-21 | |

| Enamine | EN300-135470-5.0g |

4-(methoxycarbonyl)furan-2-carboxylic acid |

42933-19-7 | 95.0% | 5.0g |

$1240.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1244543-1g |

4-(methoxycarbonyl)furan-2-carboxylic acid |

42933-19-7 | 95% | 1g |

$700 | 2024-06-06 | |

| TRC | B413530-10mg |

4-(methoxycarbonyl)furan-2-carboxylic acid |

42933-19-7 | 10mg |

$ 50.00 | 2022-04-02 | ||

| TRC | B413530-100mg |

4-(methoxycarbonyl)furan-2-carboxylic acid |

42933-19-7 | 100mg |

$ 295.00 | 2022-04-02 | ||

| Enamine | EN300-135470-1.0g |

4-(methoxycarbonyl)furan-2-carboxylic acid |

42933-19-7 | 95.0% | 1.0g |

$428.0 | 2025-03-21 | |

| Enamine | EN300-135470-2500mg |

4-(methoxycarbonyl)furan-2-carboxylic acid |

42933-19-7 | 95.0% | 2500mg |

$838.0 | 2023-09-30 | |

| Enamine | EN300-135470-50mg |

4-(methoxycarbonyl)furan-2-carboxylic acid |

42933-19-7 | 95.0% | 50mg |

$100.0 | 2023-09-30 |

4-(Methoxycarbonyl)furan-2-carboxylic acid 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

42933-19-7 (4-(Methoxycarbonyl)furan-2-carboxylic acid) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:42933-19-7)4-(Methoxycarbonyl)furan-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):276